molecular formula C18H25NO8 B1199028 Leucogenenol

Leucogenenol

Cat. No. B1199028
M. Wt: 383.4 g/mol
InChI Key: RIYYKCVJWUOAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A heterocyclic enolic thymothyroid hormone synthesized by the THYMUS and/or THYROID.

Scientific Research Applications

Immune Response and Allograft Rejection

Leucogenenol, a thymothyroid hormone, has shown significant effects on immune responses. Research indicates that treatment with leucogenenol can induce skin allograft rejection in previously accepting mice and stimulate the formation of hemolysins in response to sheep erythrocytes, highlighting its role in developing necessary cells for a normal immune response (Rice & McCurdy, 1982).

Association with Carrier Proteins

Leucogenenol is associated with carrier proteins in the thymus. It's found in conjunction with proteins of molecular weight around 38,000, suggesting its active transport and regulation within the body (Rice, McCurdy, & Heath, 1984).

Blood Cell Stimulation

Studies have revealed leucogenenol's role in inducing leucocytosis in rabbits without a febrile response, indicating its stimulatory effect on blood cells. It's non-toxic and has a cumulative effect with repeated injections (Rice & Darden, 1968). Additionally, leucogenenol has been shown to stimulate maturation and division of both myeloid and lymphoid cells, aiding recovery in sublethally irradiated mice (Rice, Lepick, & Darden, 1968).

Chemical Structure

The chemical structure of leucogenenol, significant for understanding its biological activity, has been characterized. It forms various salts and derivatives, indicating its versatile chemical nature (Rice, 1971).

Autoradiographic Studies

Autoradiographic studies demonstrate leucogenenol's effect on leukocytes in bone marrow, spleen, and peripheral blood. It induces leukocytosis and is present in normal human and bovine liver, suggesting a broader biological role (Rice et al., 1971).

Effects on Lymphoblastoid and Leukemic Cells

Leucogenenol affects lymphoblastoid cells of normal and neoplastic origin differently, indicating its potential role in cellular transformation and diseases like cancer (Rice & McCurdy, 1971).

Antibody Formation Enhancement

Leucogenenol enhances antibody formation in irradiated mice, suggesting its potential in aiding recovery of immune function following radiation exposure (Rice, Lepick, & Hepner, 1970).

Recovery from Immunosuppression

Treatment with leucogenenol helps rats recover faster from immunosuppression induced by anti-lymphocyte globulins, indicating its role in enhancing immunocompetency (Rice & Koo, 1981).

Isolation and Production

Leucogenenol has been isolated from Penicillium gilmanii and found in bovine and human liver, showing its natural occurrence and possible therapeutic applications (Rice, 1966).

properties

Product Name

Leucogenenol

Molecular Formula

C18H25NO8

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1,2-dihydroxy-3-methyl-5-oxocyclohexyl)-3,11-dihydroxy-11-(hydroxymethyl)-9-methyl-1-oxa-5-azaspiro[5.5]undeca-2,4-dien-7-one

InChI

InChI=1S/C18H25NO8/c1-9-3-13(23)18(16(25,5-9)8-20)19-7-12(22)15(27-18)17(26)6-11(21)4-10(2)14(17)24/h7,9-10,14,20,22,24-26H,3-6,8H2,1-2H3

InChI Key

RIYYKCVJWUOAQK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C(C1)(CO)O)N=CC(=C(O2)C3(CC(=O)CC(C3O)C)O)O

synonyms

Leucogenenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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